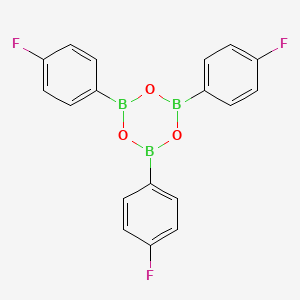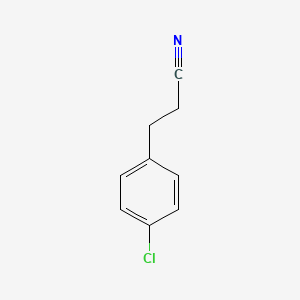
2,4,6-Tris(4-fluorofenil)boroxina
Descripción general
Descripción
2,4,6-Tris(4-fluorophenyl)boroxin is a boron-containing compound with the molecular formula C18H12B3F3O3. It is characterized by the presence of three 4-fluorophenyl groups attached to a boroxin ring.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-fluorophenyl)boroxin has several scientific research applications, including:
Materials Science: The compound is utilized in the synthesis of boron/fluorine dual-doped carbon nanoparticles, which have applications in fuel cells and other energy-related technologies.
Biology and Medicine: While specific biological and medical applications are not extensively documented, boron-containing compounds are generally explored for their potential in drug delivery and therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of 2,4,6-Tris(4-fluorophenyl)boroxin is the interface of lithium cobalt oxide (LiCoO2, LCO) in high voltage operations . The compound is used as an electrolyte additive to enhance the interfacial stability of LCO .
Mode of Action
2,4,6-Tris(4-fluorophenyl)boroxin interacts with its target by preferentially oxidizing to construct a uniform and protective cathode-electrolyte interface containing B-O bonds . This interaction helps to reduce parasitic side reactions, inhibit surface structural transitions, and better maintain the interface .
Biochemical Pathways
The action of 2,4,6-Tris(4-fluorophenyl)boroxin affects the lithium-ion diffusion kinetics . By improving the interfacial stability of LCO, the compound enhances the performance of the lithium-ion diffusion process .
Pharmacokinetics
Its impact on bioavailability is evident in its role in enhancing the capacity retention of lco .
Result of Action
As a result of the action of 2,4,6-Tris(4-fluorophenyl)boroxin, the LCO cathode exhibits substantially improved capacity retention . After 200 cycles at a high cut-off charging voltage of 4.6 V under 1C, the capacity retention rate significantly increased to 84.6%, surpassing the 63.2% achieved with baseline electrolyte .
Action Environment
The action, efficacy, and stability of 2,4,6-Tris(4-fluorophenyl)boroxin are influenced by environmental factors such as voltage. The compound is particularly effective in high voltage operations, where it stabilizes the LCO interface .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tris(4-fluorophenyl)boroxin can be synthesized through a one-step solution plasma process. This method involves using toluene as a carbon source and heterocyclic compounds containing boron and fluorine atoms. The synthesis is conducted at room temperature and atmospheric pressure without the addition of other chemicals .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris(4-fluorophenyl)boroxin are not widely documented, the solution plasma process mentioned above can be scaled up for industrial applications. This method is advantageous due to its simplicity and the ability to produce the compound in a single step .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-fluorophenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Substitution: It can participate in substitution reactions where the fluorine atoms or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving 2,4,6-Tris(4-fluorophenyl)boroxin include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens or organometallic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving 2,4,6-Tris(4-fluorophenyl)boroxin include boronic acids, substituted boroxins, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(3,4-difluorophenyl)boroxin
- 2,4,6-Tris(3,4,5-trifluorophenyl)boroxin
- 2,4,6-Triphenylboroxin
- Trimethylboroxine
Uniqueness
2,4,6-Tris(4-fluorophenyl)boroxin is unique due to the presence of three 4-fluorophenyl groups, which impart distinct chemical properties compared to other boroxin derivatives. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable catalyst and intermediate in various chemical processes .
Propiedades
IUPAC Name |
2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJLHYJZXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377689 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-59-9 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 448-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?
A1: 2,4,6-Tris(4-fluorophenyl)boroxin can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.
Q2: Can 2,4,6-Tris(4-fluorophenyl)boroxin be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?
A2: Yes, 2,4,6-Tris(4-fluorophenyl)boroxin can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)



